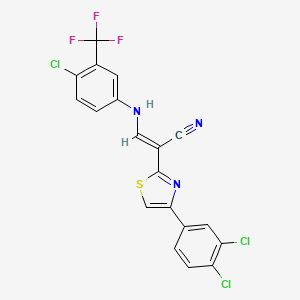
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H9Cl3F3N3S and its molecular weight is 474.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule with potential pharmaceutical applications. Its structure incorporates a thiazole moiety, which is known for various biological activities, including anticancer and anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical formula of the compound is C19H14ClF3N2S, and its IUPAC name is as stated above. The presence of halogenated phenyl groups and a thiazole ring suggests potential interactions with biological targets.
Biological Activity Overview
-
Anticancer Activity
- The compound's thiazole moiety has been associated with significant anticancer properties. Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines.
- A study demonstrated that thiazole derivatives showed promising activity against HepG-2 hepatocellular carcinoma cells, with some compounds achieving IC50 values below 2 µg/mL, indicating potent cytotoxicity .
-
Anticonvulsant Activity
- Compounds with similar structural features have shown anticonvulsant effects in animal models. For instance, thiazole-linked compounds were tested in picrotoxin-induced convulsion models, revealing significant anticonvulsant action .
- The SAR indicates that para-halogen-substituted phenyl groups enhance anticonvulsant activity, suggesting that the 4-chloro substitution in this compound may contribute to its effectiveness.
- Urease Inhibition
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thiazole Ring : Essential for cytotoxicity and interaction with biological targets.
- Halogen Substituents : The presence of chlorine and trifluoromethyl groups enhances lipophilicity and may improve binding affinity to target proteins.
- Acrylonitrile Group : This moiety can participate in nucleophilic attacks, potentially leading to the formation of adducts with biomolecules.
Case Studies and Research Findings
- In Vitro Studies : Various derivatives have been synthesized and tested for their anticancer activity against multiple cell lines. For example, compounds with methyl substitutions on the phenyl ring showed enhanced cytotoxicity compared to their unsubstituted counterparts .
- Animal Models : In vivo studies using rodent models have demonstrated the anticonvulsant potential of similar thiazole-containing compounds, with effective doses significantly lower than traditional medications .
Data Tables
Eigenschaften
IUPAC Name |
(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl3F3N3S/c20-14-4-2-12(6-13(14)19(23,24)25)27-8-11(7-26)18-28-17(9-29-18)10-1-3-15(21)16(22)5-10/h1-6,8-9,27H/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMOTLXXXNUOJN-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl3F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














